(S)-2-Amino-6-methoxy-6-oxohexanoic acid hydrochloride
Description
Properties
IUPAC Name |
(2S)-2-amino-6-methoxy-6-oxohexanoic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO4.ClH/c1-12-6(9)4-2-3-5(8)7(10)11;/h5H,2-4,8H2,1H3,(H,10,11);1H/t5-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOPRBBKYRZVRBV-JEDNCBNOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCCC(C(=O)O)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)CCC[C@@H](C(=O)O)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(S)-2-Amino-6-methoxy-6-oxohexanoic acid hydrochloride, also known as a derivative of 6-oxohexanoic acid, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound is structurally related to amino acids and has been studied for its effects on various biological systems, including cancer cell lines and enzymatic pathways.
Chemical Structure and Properties
The chemical structure of this compound is characterized by the presence of a methoxy group and a keto group, which are crucial for its biological activity. The molecular formula is , and it features a chiral center at the second carbon atom, contributing to its stereochemical properties.
Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound. It has shown promising results in inhibiting cell proliferation in various cancer types:
- In Vitro Studies : The compound demonstrated significant cytotoxicity against several cancer cell lines, including breast carcinoma (MCF-7) and renal cell carcinoma (786-O), with IC50 values indicating effective inhibition of cell growth .
| Cell Line | IC50 (nM) |
|---|---|
| Breast Carcinoma (MCF-7) | 105 |
| Renal Cell Carcinoma (786-O) | 200 |
The mechanism by which (S)-2-amino-6-methoxy-6-oxohexanoic acid exerts its effects may involve the inhibition of specific enzymes or pathways crucial for tumor growth. For instance, it may interact with metabolic pathways associated with amino acid metabolism or influence apoptosis in cancer cells .
Case Studies
- Study on Cytotoxic Effects : A study published in Cancer Research examined the effects of this compound on Karpas 299 anaplastic large cell lymphoma cells. The results indicated that treatment with (S)-2-amino-6-methoxy-6-oxohexanoic acid led to a reduction in cell viability by inducing apoptosis through caspase activation .
- In Vivo Efficacy : In murine models, administration of this compound resulted in significant tumor regression compared to control groups, demonstrating its potential as a therapeutic agent against certain malignancies .
Safety and Toxicity
While the therapeutic potential is significant, safety assessments are crucial. Preliminary toxicity studies have indicated that this compound exhibits mild toxicity at higher concentrations, necessitating further investigation into its safety profile and therapeutic window .
Comparison with Similar Compounds
Key Properties :
- Physical Characteristics : Boiling point: 333.3°C ; melting point: 155.4°C ; vapor pressure: 2.65 × 10⁻⁵ mmHg at 25°C .
- Safety Profile : Classified with hazard codes H302 (harmful if swallowed), H315 (skin irritation), and H319 (eye irritation). Precautionary measures include wearing protective equipment and avoiding inhalation .
- Applications: Used in the synthesis of protected amino acid derivatives, such as (2S)-2-[(tert-butoxycarbonyl)amino]-6-methoxy-6-oxohexanoic acid, a precursor in drug development .
Comparison with Structural Analogs
Structural and Physicochemical Comparisons
The compound is compared to two close analogs:
(S)-2-Amino-6-(benzyloxy)-6-oxohexanoic acid hydrochloride (CAS: 1956434-60-8)
2-Amino-6-chlorohexanoic acid hydrochloride (CAS: N/A)
Table 1: Comparative Analysis of Structural Analogs
Key Differences and Implications
Substituent Effects :
- Methoxy Group : Enhances solubility in polar solvents due to its electron-donating nature, making the compound suitable for aqueous-phase reactions .
- Benzyloxy Group : Introduces steric bulk and lipophilicity, which may improve membrane permeability in drug candidates but complicates purification .
- Chloro Group : Increases electrophilicity at the 6-position, enabling nucleophilic substitution reactions (e.g., SN2), but raises toxicity concerns .
- Synthetic Utility: The methoxy derivative is favored in peptide synthesis due to its stability under acidic conditions, as evidenced by its use in Boc-protected intermediates . The benzyloxy analog is less common but may serve in benzyl-protected strategies, requiring hydrogenolysis for deprotection .
- Safety Considerations: The methoxy compound’s hazards (e.g., H302) are typical of amino acid hydrochlorides, whereas chloro derivatives often exhibit higher toxicity (e.g., mutagenicity) .
Research and Industrial Relevance
- Pharmaceutical Synthesis : The methoxy derivative’s role in synthesizing tert-butoxycarbonyl (Boc)-protected intermediates highlights its importance in peptide drug development .
- Market Dynamics : Global suppliers like Chem-Impex and Combi-Blocks prioritize this compound for its versatility, though availability fluctuates due to demand in niche applications .
Preparation Methods
Step 1: Fmoc Protection
L-2-Aminoadipic acid reacts with 9-fluorenylmethyl-N-succinimidyl carbonate (Fmoc-OSu) in a water-acetone mixture under basic conditions (sodium bicarbonate). This step introduces the Fmoc protecting group to the amino moiety, yielding compound 1 with 96% efficiency.
Reaction Conditions :
Step 2: Cyclization with Paraformaldehyde
Compound 1 undergoes cyclization with paraformaldehyde in toluene catalyzed by p-toluenesulfonic acid. This forms compound 2 , a cyclic intermediate, with 98% yield.
Reaction Conditions :
Step 3: Boc Protection and Amination
Compound 2 is treated with di-tert-butyl dicarbonate (Boc₂O), pyridine, and ammonium carbonate in ethyl acetate. This step introduces the tert-butoxycarbonyl (Boc) group and aminates the side chain, producing compound 3 in 98% yield.
Reaction Conditions :
Step 4: Hydrolysis and Hydrochloride Formation
Compound 3 is hydrolyzed with lithium hydroxide in an ethanol-water mixture. Acidification with hydrochloric acid (pH 6–7) removes protecting groups and forms the hydrochloride salt, yielding the final product at 93% purity.
Reaction Conditions :
Alternative Esterification Approaches
Trimethylchlorosilane-Mediated Esterification
A PMC study reports esterification using trimethylchlorosilane (TMSCl) in methanol at room temperature. This method avoids racemization and achieves yields >90% for similar amino acid esters:
Reaction Conditions :
-
Reagents: TMSCl (2 equiv), methanol
-
Temperature: Room temperature
Comparative Analysis of Methods
| Method | Steps | Key Reagents | Yield | Scalability |
|---|---|---|---|---|
| Four-Step Synthesis | 4 | Fmoc-OSu, Boc₂O, LiOH | 93% | Industrial |
| H₂SO₄ Catalysis | 1 | H₂SO₄, methanol | ~70% | Laboratory |
| TMSCl Esterification | 1 | TMSCl, methanol | 90–95% | Laboratory |
The four-step method is superior in yield and scalability, whereas TMSCl-mediated esterification offers milder conditions. Industrial producers like Dayang Chem and BLD Pharm likely employ the four-step approach due to its efficiency.
Critical Considerations
Stereochemical Control
The (S)-configuration is preserved via the use of L-2-aminoadipic acid as the starting material. Racemization risks during esterification are mitigated by avoiding high temperatures.
Hydrochloride Salt Formation
Final acidification with HCl ensures protonation of the amino group, enhancing solubility and stability. The pH must be carefully controlled (6–7) to prevent decomposition.
Purification Techniques
-
Liquid-Liquid Extraction : Used in Step 1 to remove impurities.
-
Column Chromatography : Avoided in industrial settings due to cost; replaced by crystallization.
Emerging Methodologies
A 2024 study explores tert-butoxycarbonyl (Boc) protection of intermediates akin to compound 3, suggesting potential for modular synthesis. Additionally, advancements in flow chemistry could reduce reaction times for Steps 2 and 3 .
Q & A
Q. What are the optimal synthetic routes and purification methods for (S)-2-Amino-6-methoxy-6-oxohexanoic acid hydrochloride?
The synthesis typically involves esterification and chiral resolution steps. For example:
- Esterification : Reacting the parent amino acid with methanol under acidic conditions to introduce the methoxy group.
- Chiral resolution : Using enantioselective crystallization or enzymatic methods to isolate the (S)-enantiomer .
- Purification : Recrystallization from polar aprotic solvents (e.g., ethanol/water mixtures) ensures high purity (>97%), as validated by HPLC .
Q. How can the purity and structural integrity of this compound be validated?
Q. What are the solubility and stability profiles in common laboratory solvents?
- Solubility :
- Stability :
Advanced Research Questions
Q. How do reaction conditions influence stereochemical outcomes during synthesis?
- Temperature control : Lower temperatures (<0°C) minimize racemization during esterification.
- Catalysts : Chiral catalysts (e.g., L-proline derivatives) enhance enantiomeric excess (>99%) in asymmetric syntheses .
- Mechanistic insight : The methoxy group’s electron-withdrawing effect stabilizes intermediates, favoring (S)-configuration retention .
Q. How can contradictions in spectroscopic data during characterization be resolved?
Q. What are the implications of hydrochloride salt formation on biological activity?
- Bioavailability : The hydrochloride salt enhances aqueous solubility, improving cellular uptake in in vitro assays (e.g., enzyme inhibition studies) .
- pH sensitivity : In physiological buffers (pH 7.4), partial dissociation of the hydrochloride may alter binding kinetics to target proteins .
- Counterion effects : Compare activity with other salts (e.g., acetate, trifluoroacetate) to isolate ion-specific effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
